molecular formula C14H17N3OS B2401135 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide CAS No. 1797930-93-8

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide

Katalognummer B2401135
CAS-Nummer: 1797930-93-8
Molekulargewicht: 275.37
InChI-Schlüssel: QLKVQPSWICMUSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide, also known as MRS1477, is a novel selective P2Y14 receptor antagonist. P2Y14 receptors are G protein-coupled receptors that are activated by extracellular UDP-glucose and play a crucial role in various physiological processes such as inflammation, immune response, and platelet aggregation.

Wissenschaftliche Forschungsanwendungen

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide has been extensively studied in various scientific research applications. One of the major applications is in the field of inflammation and immune response. Studies have shown that 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide can effectively inhibit the P2Y14 receptor-mediated pro-inflammatory response in immune cells, thereby reducing inflammation and improving immune function.

Wirkmechanismus

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide acts as a selective antagonist of the P2Y14 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of various physiological processes such as inflammation, immune response, and platelet aggregation.
Biochemical and Physiological Effects:
Studies have shown that 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide can effectively reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α in immune cells. In addition, 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide has been shown to inhibit platelet aggregation, which is important in the prevention of thrombotic events.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide in lab experiments is its high selectivity for the P2Y14 receptor. This allows for the specific targeting of the receptor and the prevention of off-target effects. However, one of the limitations of using 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide. One direction is the investigation of its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Another direction is the development of more potent and selective P2Y14 receptor antagonists that can be used in clinical settings. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide and its effects on various physiological processes.
Conclusion:
In conclusion, 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide is a novel selective P2Y14 receptor antagonist that has been extensively studied in various scientific research applications. Its high selectivity for the P2Y14 receptor and its ability to inhibit various physiological processes make it a promising candidate for the development of new therapies for inflammatory and immune-related diseases. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesemethoden

The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide involves the reaction of 6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carboxylic acid with propan-2-ylamine, followed by the addition of cyanogen bromide to the reaction mixture. The resulting product is then purified through column chromatography to obtain 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide in high yield and purity.

Eigenschaften

IUPAC Name

3-cyano-6-cyclopropyl-2-methylsulfanyl-N-propan-2-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-8(2)16-13(18)10-6-12(9-4-5-9)17-14(19-3)11(10)7-15/h6,8-9H,4-5H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVQPSWICMUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(propan-2-yl)pyridine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.